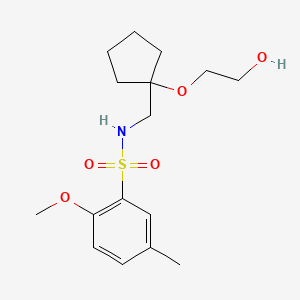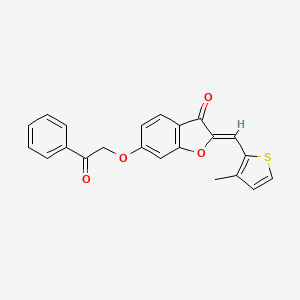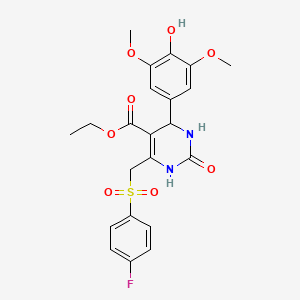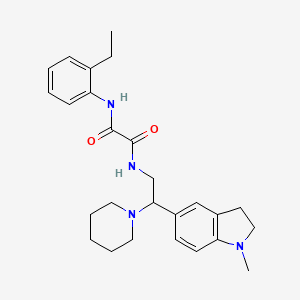![molecular formula C15H12ClFN2O3 B2821212 1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate CAS No. 877043-26-0](/img/structure/B2821212.png)
1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as FCPC and is a member of the pyridinecarboxylate family.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate involves the inhibition of various enzymes and proteins that play a critical role in the growth and proliferation of cancer cells. It also inhibits the replication of viruses and bacteria by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. Moreover, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate in lab experiments is its potent antitumor, antiviral, and antimicrobial properties. Moreover, it has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for the research on 1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate. One area of interest is the development of new analogs with improved solubility and potency. Another direction is the investigation of its potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders. Additionally, more research is needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways in cells.
Synthesis Methods
The synthesis of 1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate involves the reaction between 6-chloronicotinic acid and 4-fluoroaniline, followed by the addition of ethyl chloroformate. The resulting product is then purified using column chromatography.
Scientific Research Applications
1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess antitumor, antiviral, and antimicrobial properties. Moreover, it has been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
[1-(4-fluoroanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-9(14(20)19-12-5-3-11(17)4-6-12)22-15(21)10-2-7-13(16)18-8-10/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPBQVTZZWIGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B2821137.png)
![N-(3-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2821138.png)


![tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B2821142.png)
![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)




![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)

